Cas no 55814-54-5 (1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-)
55814-54-5 structure
Product Name:1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-
Numero CAS:55814-54-5
MF:C17H18O2
MW:254.323625087738
CID:371092
PubChem ID:41633
Update Time:2025-07-14
1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-
- 2,2-dimethyl-1-(4-phenoxyphenyl)propan-1-one
- 4'-Phenoxypivalophenone
- tert-Butyl 4-phenoxyphenyl ketone
- 55814-54-5
- 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-
- AKOS009157341
- 4-PHENOXY-PIVALOPHENONE
- DTXSID40204409
- 2,2-Dimethyl-1-(4-phenoxyphenyl)-1-propanone
- MFCD00009856
- 2,2-Dimethyl-1-(4-phenoxy-phenyl)-propan-1-one
- p-phenoxypivalophenone
- SCHEMBL8357803
- UNII-KSX92RLB29
- 2,2-Dimethyl-1-(4-phenoxyphenyl)-1-propanone #
- TERT-BUTYL 4-PHENOXYPHENYL KETONE)
- KSX92RLB29
-
- Inchi: 1S/C17H18O2/c1-17(2,3)16(18)13-9-11-15(12-10-13)19-14-7-5-4-6-8-14/h4-12H,1-3H3
- Chiave InChI: ITEMAFJPIQQQMO-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(=CC=1)OC1C=CC=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 254.13074
- Massa monoisotopica: 254.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Densità: 1.0621 (rough estimate)
- Punto di fusione: 52-54 °C(lit.)
- Punto di ebollizione: 175 °C/3 mmHg(lit.)
- Punto di infiammabilità: 113 °C
- Indice di rifrazione: 1.5890 (estimate)
- PSA: 26.3
1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG61174-1g |
TERT-BUTYL 4-PHENOXYPHENYL KETONE) |
55814-54-5 | 97% | 1g |
$993.00 | 2024-04-19 | |
| A2B Chem LLC | AG61174-5g |
TERT-BUTYL 4-PHENOXYPHENYL KETONE) |
55814-54-5 | 97% | 5g |
$2523.00 | 2024-04-19 |
1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)- Letteratura correlata
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
55814-54-5 (1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-) Prodotti correlati
- 898765-08-7(2,2-Dimethyl-4'-methoxybutyrophenone)
- 2040-20-2(p-Methoxyisobutyrophenone)
- 2040-26-8(1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso